Puromycin dihydrochloride is a potent aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is primarily recognized for its ability to inhibit protein synthesis by causing premature termination of translation in ribosomes. The compound has been extensively studied for its unique properties and applications in molecular biology, especially in the context of studying protein synthesis and cellular processes.
Puromycin was first isolated from Streptomyces alboniger in the 1950s. It is produced naturally by this actinomycete as a secondary metabolite. The dihydrochloride form is the most commonly used variant in laboratory settings, where it is typically obtained through chemical synthesis or extraction from microbial cultures.
Puromycin dihydrochloride falls under the classification of antibiotics and is specifically categorized as an aminonucleoside. It functions as a protein synthesis inhibitor and is often used as a selective agent in cell culture, particularly for the selection of genetically modified cells that express puromycin resistance.
The synthesis of puromycin dihydrochloride can be achieved through several methods, including:
One notable method involves the coupling reaction using dicyclohexyl carbodiimide to activate the nucleosides, followed by purification through high-performance liquid chromatography (HPLC) .
In laboratory settings, puromycin dihydrochloride is typically prepared by dissolving the powdered form in sterile water to create stock solutions, which can then be diluted to desired concentrations for experimental use . The synthesis process often requires careful control of reaction conditions to optimize yield and purity.
Puromycin dihydrochloride has a complex molecular structure characterized by its nucleoside backbone. The chemical formula for puromycin is C₁₄H₁₈N₄O₅S, and its molecular weight is approximately 544.43 g/mol . The molecule consists of a purine base linked to an amino acid moiety, which is critical for its function in protein synthesis inhibition.
The structural representation of puromycin includes:
Puromycin dihydrochloride participates primarily in reactions related to protein synthesis inhibition. Its mechanism involves mimicking aminoacyl-tRNA, allowing it to bind to the ribosomal A-site during translation. This binding leads to the incorporation of puromycin into nascent polypeptides, resulting in premature termination of protein synthesis .
The incorporation of puromycin into proteins can be detected using various biochemical techniques such as Western blotting with anti-puromycin antibodies or mass spectrometry for identifying puromycylated peptides . This property has been exploited in numerous studies to monitor translation dynamics in living cells.
The mechanism by which puromycin exerts its effects involves:
Studies have shown that puromycin's action can be quantitatively assessed by measuring levels of puromycylated peptides relative to total proteins synthesized, providing insights into translational activity under various conditions .
Relevant data indicate that puromycin dihydrochloride maintains its efficacy across a range of pH levels commonly encountered in biological systems .
Puromycin dihydrochloride has diverse applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: